molecular formula C18H37NOS B14234393 N,N-Dimethyl-16-sulfanylhexadecanamide CAS No. 364613-59-2

N,N-Dimethyl-16-sulfanylhexadecanamide

Cat. No.: B14234393
CAS No.: 364613-59-2
M. Wt: 315.6 g/mol
InChI Key: IDORJWWZZWLZLP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-16-sulfanylhexadecanamide is a synthetic amide derivative characterized by a 16-carbon alkyl chain with a sulfanyl (-SH) group at the terminal position and dimethyl substitution on the nitrogen atom. The sulfanyl group may confer redox activity or metal-binding properties, differentiating it from non-sulfurized analogs .

Properties

CAS No.

364613-59-2

Molecular Formula

C18H37NOS

Molecular Weight

315.6 g/mol

IUPAC Name

N,N-dimethyl-16-sulfanylhexadecanamide

InChI

InChI=1S/C18H37NOS/c1-19(2)18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-21/h21H,3-17H2,1-2H3

InChI Key

IDORJWWZZWLZLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCCCCCCCCCCCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Route 1: Direct Amidation of 16-Sulfanylhexadecanoic Acid

Amidation with Dimethylamine

The acid is converted to its acyl chloride using phosphorus trichloride (PCl₃), followed by reaction with dimethylamine:
$$
\text{16-Sulfanylhexadecanoic acid} + \text{PCl}3 \rightarrow \text{16-Sulfanylhexadecanoyl chloride} + \text{H}3\text{PO}3
$$
$$
\text{16-Sulfanylhexadecanoyl chloride} + 2\text{NH(CH}
3\text{)}_2 \rightarrow \text{N,N-Dimethyl-16-sulfanylhexadecanamide} + \text{HCl}
$$

Key Parameters :

  • Molar Ratio : 1:1.2 (acid chloride:dimethylamine) to ensure complete conversion.
  • Catalyst : Silica-alumina composites (e.g., Na₂SiO₃/NaAlO₂-derived catalysts).
  • Temperature : 180–200°C, though thiol oxidation risks necessitate inert atmospheres (N₂/Ar).

Route 2: Post-Amidation Thiol Functionalization

Synthesis of N,N-Dimethylhexadecanamide

Following established protocols for dimethylamide synthesis:

  • React hexadecanoic acid with PCl₃ to form hexadecanoyl chloride.
  • Amidation with dimethylamine under catalytic conditions (e.g., Na₂SiO₃/NaAlO₂ catalyst).

Typical Yield : 85–92% after vacuum distillation.

Catalyst Development and Optimization

Silica-Alumina Catalysts

Patents CN103381359A and CN103381359B describe Na₂SiO₃/NaAlO₂-derived catalysts for dimethylamide synthesis:

Preparation Method :

  • Dissolve sodium metasilicate (100 g) and sodium metaaluminate (10–30 g) in water (200–500 g).
  • Precipitate with H₂SO₄ (5–60% concentration) at 60–90°C.
  • Wash to pH 6–7, dry at 150°C.

Performance :

  • Surface Area: 200–300 m²/g (BET analysis).
  • Acid Sites: 0.8–1.2 mmol/g (NH₃-TPD).

Adaptation for Thiolated Amides :

  • Sulfur resistance testing required to prevent catalyst deactivation.

Process Parameters and Yield Optimization

Reaction Conditions Table

Parameter Route 1 (Direct Amidation) Route 2 (Post-Amidation)
Temperature (°C) 180–200 25–40 (thiol-ene step)
Pressure Ambient UV light (ambient)
Catalyst Loading (wt%) 2–5 Not applicable
Yield (Crude Product) 70–75% 60–65%
Purity After Distillation ≥99% ≥95%

Notes :

  • Route 1 requires rigorous oxygen exclusion to prevent disulfide formation.
  • Route 2’s lower yield reflects radical recombination byproducts.

Purification and Characterization

Vacuum Distillation

  • Conditions : 0.098 MPa vacuum, 200–220°C.
  • Challenges : Thiol volatility may necessitate fractional distillation.

Analytical Methods

  • FT-IR : Confirm N-H stretch (3300 cm⁻¹) and S-H stretch (2550 cm⁻¹).
  • GC-MS : Monitor for disulfide contaminants (e.g., m/z 514 for dimer).
  • NMR : δ 1.25 ppm (aliphatic chain), δ 2.95 ppm (N(CH₃)₂), δ 1.60 ppm (-SH).

Challenges and Mitigation Strategies

Thiol Oxidation

  • Solution : Add antioxidants (e.g., BHT) to reaction mixtures; perform syntheses under N₂.

Catalyst Poisoning

  • Solution : Use sulfur-tolerant catalysts (e.g., zeolites) or increase catalyst loading by 20%.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-16-sulfanylhexadecanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-16-sulfanylhexadecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-16-sulfanylhexadecanamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Dimethyl-16-sulfanylhexadecanamide with structurally related compounds from the evidence:

Property This compound N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide N,N-Dimethylacetamide
Molecular Formula C₁₈H₃₇NOS C₃₇H₇₅NO₄ C₄H₉NO
Molecular Weight ~313.5 g/mol 598.00 g/mol 87.12 g/mol
Functional Groups -SH, dimethylamide Hydroxypropyl, hydroxyethyl, ether Dimethylamide
Physical State Likely solid (inferred from chain length) White to pale-yellow powder/solid Clear, colorless liquid
Melting Point Estimated 70–85°C* 69–77°C N/A (liquid)
Solubility Low water solubility (hydrophobic chain) Data not provided Miscible with water/organic solvents
Purity Assay Likely GC/HPLC (similar to analogs) Gas chromatography (retention time matching) ≥99% purity by GC
Key Applications Surfactant, drug delivery (hypothetical) Cosmetic/pharmaceutical excipient Solvent, reagent

Notes:

  • *Melting point inferred from the hexadecanamide analog in , which shares a long alkyl chain.
  • The sulfanyl group in this compound may enhance reactivity (e.g., disulfide bond formation) compared to hydroxyl or ether groups in .
  • Unlike N,N-Dimethylacetamide (a small, polar liquid), the target compound’s long alkyl chain and sulfur moiety likely reduce water solubility but increase lipid compatibility .

Research Findings and Analytical Data

Spectroscopic Analysis

  • Infrared Spectroscopy: Analogous to the hexadecanamide derivative in , the target compound may show C-H stretching (~2860–2930 cm⁻¹) and amide C=O absorption (~1615 cm⁻¹).
  • Gas Chromatography : Purity assays for similar amides (e.g., N,N-Dimethylacetamide) rely on retention time matching, suggesting comparable methods for the target compound .

Thermal Stability

  • The hexadecanamide analog in has a melting range of 69–77°C, while N,N-Dimethylacetamide boils at 164.5–167.5°C. The target compound’s thermal behavior likely bridges these extremes due to its intermediate chain length and solid state .

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